2-Fluorophenylmethylsulfoxide

Description

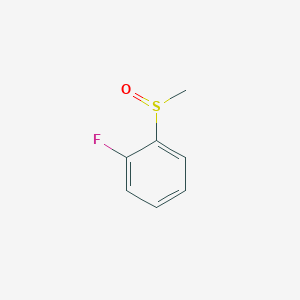

2-Fluorophenylmethylsulfoxide (C₇H₇FOS, molecular weight ~158.19 g/mol) is a fluorinated sulfoxide derivative characterized by a fluorine atom at the ortho position of the phenyl ring attached to a methylsulfoxide group. Sulfoxides are pivotal in asymmetric synthesis, catalysis, and pharmaceutical intermediates due to their polarity and chirality. The fluorine substituent likely enhances thermal stability and modulates electronic properties, influencing reactivity and solubility .

Properties

IUPAC Name |

1-fluoro-2-methylsulfinylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FOS/c1-10(9)7-5-3-2-4-6(7)8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHGBNPMKQBQQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorophenylmethylsulfoxide typically involves the oxidation of 2-fluorophenylmethyl sulfide. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent like dichloromethane. The reaction is usually carried out at room temperature, and the progress is monitored using techniques like thin-layer chromatography (TLC).

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Fluorophenylmethylsulfoxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone using oxidizing agents like potassium permanganate or sodium periodate.

Reduction: The sulfoxide can be reduced back to the sulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, sodium periodate, hydrogen peroxide, m-CPBA.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: 2-Fluorophenylmethyl sulfone.

Reduction: 2-Fluorophenylmethyl sulfide.

Substitution: Various substituted phenylmethylsulfoxides depending on the nucleophile used.

Scientific Research Applications

2-Fluorophenylmethylsulfoxide has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing drugs with potential therapeutic effects, such as anti-inflammatory or anticancer agents.

Biological Studies: It is used in studies to understand the behavior of sulfoxides in biological systems, including their metabolism and interaction with biomolecules.

Industrial Applications: The compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Fluorophenylmethylsulfoxide involves its interaction with various molecular targets and pathways. The sulfoxide group can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. The fluorine atom enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes. These properties enable the compound to modulate biological processes, such as enzyme inhibition or receptor activation, leading to its observed effects.

Comparison with Similar Compounds

Methyl Phenyl Sulfoxide

- Molecular Formula : C₇H₈OS

- Molecular Weight : 140.2 g/mol

- CAS No.: 1193-82-4

- Synthesis : Typically prepared via oxidation of methyl phenyl sulfide using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .

- Key Properties :

- Polar, hygroscopic liquid.

- >98% purity (commercial grade).

- Used as a solvent or intermediate in organic synthesis.

Comparison :

- Electronic Effects : The absence of fluorine in methyl phenyl sulfoxide results in lower electron-withdrawing effects on the aromatic ring compared to 2-fluorophenylmethylsulfoxide. This reduces its stability in electrophilic substitution reactions.

- Reactivity: Non-fluorinated sulfoxides are generally less resistant to nucleophilic attack due to reduced inductive stabilization.

Difluoromethylphenylsulfoxide

- Molecular Formula : C₇H₆F₂OS

- Synthesis : Oxidized from difluoromethylphenyl sulfide using mCPBA in dichloromethane at 0°C, yielding 72% pure product .

- Key Properties: Higher molecular weight (174.18 g/mol) due to two fluorine atoms. Likely exhibits enhanced lipophilicity compared to mono-fluorinated analogs.

Comparison :

- Steric and Electronic Effects : The difluoromethyl group introduces stronger electron-withdrawing effects and steric hindrance than the ortho-fluorine in this compound. This may alter regioselectivity in reactions like Friedel-Crafts alkylation.

Fluorinated Sulfonamide Herbicides

- Role of Fluorine : Enhances metabolic stability and binding affinity to target enzymes.

- Divergent Applications : Unlike this compound, these compounds are designed as herbicides, emphasizing fluorine’s versatility in functional group tuning .

Data Table: Comparative Analysis of Sulfoxide Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Synthesis Yield | Key Applications |

|---|---|---|---|---|---|

| Methyl Phenyl Sulfoxide | C₇H₈OS | 140.2 | 1193-82-4 | ~88% (sulfide oxidation) | Organic synthesis, solvents |

| Difluoromethylphenylsulfoxide | C₇H₆F₂OS | 174.18 | Not provided | 72% | Intermediate in fluorinated drug synthesis |

| This compound (estimated) | C₇H₇FOS | 158.19 | Not available | ~70–80%* | Pharmaceutical intermediates, asymmetric catalysis |

*Yield estimated based on analogous sulfoxide oxidation reactions .

Research Findings and Trends

- Synthetic Challenges : Fluorine’s electronegativity complicates purification steps, as seen in difluoromethylphenylsulfoxide synthesis, where chromatography is required .

- Thermal Stability: Fluorinated sulfoxides generally exhibit higher thermal stability than non-fluorinated analogs, a critical factor in high-temperature reactions.

Biological Activity

2-Fluorophenylmethylsulfoxide is a compound that has garnered attention in recent years due to its potential biological activities. As a derivative of phenylmethylsulfoxide, the introduction of a fluorine atom alters its chemical properties and biological interactions. This article reviews the existing literature on the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

This compound is characterized by its sulfoxide functional group and a fluorinated aromatic ring. The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.

Cytotoxic Effects

Recent studies have shown that fluorinated compounds, including derivatives like this compound, exhibit significant cytotoxic effects against various cancer cell lines. In vitro assays indicate that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, particularly in hypoxic conditions where traditional therapies often fail .

Table 1: IC50 Values of Fluorinated Sulfoxides Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | 12.5 |

| HeLa (Cervical) | 15.3 | |

| MCF-7 (Breast) | 18.7 |

The mechanism underlying the biological activity of this compound involves its ability to inhibit key metabolic pathways in cancer cells. It has been demonstrated that this compound can effectively inhibit hexokinase II (HKII), an enzyme crucial for glycolysis. This inhibition leads to reduced ATP production and ultimately results in cell death .

Figure 1: Proposed Mechanism of Action

- Uptake : The compound enters the cancer cell through passive diffusion.

- Inhibition : It binds to HKII, preventing glucose phosphorylation.

- Metabolic Shift : The inhibition leads to a shift from aerobic glycolysis to oxidative phosphorylation.

- Cell Death : Decreased ATP levels trigger apoptotic pathways.

Case Studies

A notable case study involved the application of this compound in treating glioblastoma multiforme (GBM). In preclinical models, this compound demonstrated enhanced efficacy compared to non-fluorinated analogs, suggesting that fluorination may improve therapeutic outcomes by increasing cellular uptake and retention .

Clinical Implications

Despite promising preclinical results, further clinical trials are necessary to evaluate the safety and efficacy of this compound in humans. Phase II trials are particularly important as they bridge the gap between laboratory findings and clinical application.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.